Diethylamine phosphate Diethylamine phosphate
Brand Name: Vulcanchem
CAS No.: 60159-97-9
VCID: VC3962832
InChI: InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4)
SMILES: CCNCC.OP(=O)(O)O
Molecular Formula: C4H14NO4P
Molecular Weight: 171.13 g/mol

Diethylamine phosphate

CAS No.: 60159-97-9

Cat. No.: VC3962832

Molecular Formula: C4H14NO4P

Molecular Weight: 171.13 g/mol

* For research use only. Not for human or veterinary use.

Diethylamine phosphate - 60159-97-9

Specification

CAS No. 60159-97-9
Molecular Formula C4H14NO4P
Molecular Weight 171.13 g/mol
IUPAC Name diethylazanium;dihydrogen phosphate
Standard InChI InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4)
Standard InChI Key ASLNLSYDVOWAFS-UHFFFAOYSA-N
SMILES CCNCC.OP(=O)(O)O
Canonical SMILES CC[NH2+]CC.OP(=O)(O)[O-]

Introduction

Chemical Identity and Physicochemical Properties

Diethylamine phosphate is characterized by its dual ionic structure, comprising a diethylammonium cation ((C2H5)2NH2+(\text{C}_2\text{H}_5)_2\text{NH}_2^+) and a dihydrogen phosphate anion (H2PO4\text{H}_2\text{PO}_4^-) . Key physicochemical properties include:

PropertyValueSource
Molecular Weight171.13 g/mol
Melting Point153–156°C
Boiling Point330°C
Solubility510 g/L in water
Density1.07 g/cm³ at 20°C

Nuclear Magnetic Resonance (NMR) analysis reveals distinct proton environments: a triplet at 3.068 ppm for CH2\text{CH}_2 groups adjacent to nitrogen and a multiplet at 1.280 ppm for methyl protons . Infrared spectroscopy confirms P–O and N–H stretching vibrations at 1,050 cm1^{-1} and 3,300 cm1^{-1}, respectively .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Diethylamine phosphate is synthesized via acid-base neutralization:

(C2H5)2NH+H3PO4(C2H5)2NH2+H2PO4(\text{C}_2\text{H}_5)_2\text{NH} + \text{H}_3\text{PO}_4 \rightarrow (\text{C}_2\text{H}_5)_2\text{NH}_2^+ \cdot \text{H}_2\text{PO}_4^-

A typical protocol involves diluting 68 mL of phosphoric acid to 500 mL with water, adding 6 mL of diethylamine, and adjusting to pH 6.0 ± 0.05 . Purification via recrystallization or lyophilization yields >99% purity .

Industrial Manufacturing

Industrial production employs large-scale reactors to mix diethylamine and phosphoric acid under controlled temperatures (20–40°C) and agitation . Post-synthesis, distillation removes unreacted amines, and crystallization isolates the product . A novel method utilizing potassium chloride and extraction phosphoric acid in the presence of diethylamine achieves 67.97% yield under optimized conditions :

ParameterOptimal Value
Molar Ratio (KCl:DEA)1:1.5
Reaction Time2 hours
Temperature60°C

Chemical Reactivity and Mechanistic Insights

Acid-Base Buffering

Diethylamine phosphate stabilizes pH in aqueous solutions through proton exchange:

(C2H5)2NH2++H2PO4(C2H5)2NH+H3PO4(\text{C}_2\text{H}_5)_2\text{NH}_2^+ + \text{H}_2\text{PO}_4^- \rightleftharpoons (\text{C}_2\text{H}_5)_2\text{NH} + \text{H}_3\text{PO}_4

This buffering is critical in enzymatic assays, such as alkaline phosphatase activity measurements, where it maintains pH 9.8 with <0.1 pH deviation over 60 minutes .

Atherton-Todd Reaction

In the presence of carbon tetrachloride, diethylamine phosphate reacts with dialkylphosphites to form phosphoramidates :

(C2H5)2NH2+H2PO4+(RO)2P(O)HCCl4(C2H5)2N-P(O)(OR)2+HCl(\text{C}_2\text{H}_5)_2\text{NH}_2^+ \cdot \text{H}_2\text{PO}_4^- + (\text{RO})_2\text{P(O)H} \xrightarrow{\text{CCl}_4} (\text{C}_2\text{H}_5)_2\text{N-P(O)(OR)}_2 + \text{HCl}

Yields range from 59% to 91%, with applications in pesticide synthesis .

Oxidative Cross-Coupling

Diethylamine phosphate participates in P–N bond formation with amines under chlorinating agents (e.g., CCl4\text{CCl}_4) :

SubstrateCatalystProductYield
AnilineCl3CCN\text{Cl}_3\text{CCN}C6H5N(H)PO(O)(OC2H5)2\text{C}_6\text{H}_5\text{N(H)PO(O)(OC}_2\text{H}_5)_275%
EthanolPPh3\text{PPh}_3(C2H5O)2P(O)OCH2CH3(\text{C}_2\text{H}_5\text{O})_2\text{P(O)OCH}_2\text{CH}_330–53%

Applications in Science and Industry

Materials Science

Diethylamine phosphate enhances ferroelectric and piezoelectric properties in hybrid crystals . Doping KH2PO4\text{KH}_2\text{PO}_4 with 5 mol% diethylamine phosphate increases dielectric constant by 40%, enabling applications in sensors and actuators .

Agriculture

As a precursor to potassium dihydrogen phosphate (KH2PO4\text{KH}_2\text{PO}_4), it serves as a high-efficiency fertilizer . Field trials demonstrate a 15–20% increase in crop yield compared to conventional phosphate fertilizers .

Biochemistry

In buffered systems, it stabilizes nitric oxide (NO) donors like diethylamine NONOate, facilitating controlled NO release in cell culture studies . Chronic exposure studies in rats reveal thyroid hormone disruption (T3/T4 imbalance) at 500 ppm, but no significant impact on reproductive hormones .

SpeciesRouteLD₅₀Effects
RatOral9,900 mg/kgLethargy, nasal discharge
MouseInhalation500 ppm40% mortality, respiratory inflammation

Chronic Exposure

Rats exposed to 125 ppm for two years developed nasal turbinate necrosis and squamous metaplasia . No carcinogenic effects were observed, but thyroid hyperplasia occurred in 12% of males .

Recent Advances and Future Directions

Phosphate Conversion Technologies

A redox-neutral halogenation method converts diethylamine phosphate to PO2Cl2\text{PO}_2\text{Cl}_2 using cyanuric chloride, enabling efficient synthesis of organophosphates . This method achieves 86% yield with guanidinium salts, bypassing traditional anhydride byproducts .

Optoelectronic Materials

Carbazolyl-phosphorus derivatives synthesized from diethylamine phosphate exhibit blue fluorescence (λem=450\lambda_{\text{em}} = 450 nm), with potential use in organic light-emitting diodes (OLEDs) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator